4-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid
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Overview
Description
4-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid is a compound that features a pyrazole ring attached to a cyclohexane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the cyclohexane carboxylic acid. One common method involves the reaction of 1-methyl-1H-pyrazole with cyclohexanone in the presence of a suitable catalyst to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents[4][4].
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the compound may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
4-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-Methyl-1H-pyrazole-4-boronic acid
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 4-Methyl-1-cyclohexanecarboxylic acid
Uniqueness
4-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid is unique due to its specific structure, which combines a pyrazole ring with a cyclohexane carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-13-7-10(6-12-13)8-2-4-9(5-3-8)11(14)15/h6-9H,2-5H2,1H3,(H,14,15) |
InChI Key |
MUHOZDALZBGRQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CCC(CC2)C(=O)O |
Origin of Product |
United States |
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